N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide is a complex organic compound that features an indole moiety, a piperidine ring, and a phenylsulfonyl group
Preparation Methods
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Chemical Reactions Analysis
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide undergoes several types of chemical reactions:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions.
Coupling Reactions: The piperidine ring can participate in coupling reactions with various electrophiles.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Melatonin: A hormone that regulates sleep-wake cycles.
The uniqueness of this compound lies in its combination of the indole, piperidine, and phenylsulfonyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H27N3O4S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-N-[2-(5-methoxyindol-1-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H27N3O4S/c1-30-20-7-8-22-19(17-20)9-13-25(22)16-12-24-23(27)18-10-14-26(15-11-18)31(28,29)21-5-3-2-4-6-21/h2-9,13,17-18H,10-12,14-16H2,1H3,(H,24,27) |
InChI Key |
ZXKRMDJQWQDTPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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